Methyl perfluorotridecanoate
Overview
Description
Methyl perfluorotridecanoate is a perfluorinated compound characterized by its high thermal and chemical stability. It is part of the broader class of per- and polyfluoroalkyl substances, which are known for their unique properties such as resistance to water, oil, and stains. These compounds are widely used in various industrial applications due to their durability and non-reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perfluorotridecanoate can be synthesized through the esterification of perfluorotridecanoic acid with methanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C13F27COOH+CH3OH→C13F27COOCH3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the volatile methanol. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl perfluorotridecanoate primarily undergoes substitution reactions due to the presence of the ester functional group. It is relatively inert to oxidation and reduction reactions because of the strong carbon-fluorine bonds.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield perfluorotridecanoic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Major Products:
Hydrolysis: Perfluorotridecanoic acid and methanol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Methyl perfluorotridecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of perfluorinated compounds in environmental samples.
Biology: Studies have explored its bioaccumulation and potential toxicological effects on living organisms.
Medicine: Research is ongoing to understand its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is utilized in the production of water and oil-repellent coatings, firefighting foams, and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of methyl perfluorotridecanoate is primarily related to its interaction with biological membranes. Due to its hydrophobic and lipophobic nature, it can disrupt membrane integrity, leading to cellular dysfunction. It is also known to bind to proteins and interfere with normal cellular signaling pathways .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
Comparison: Methyl perfluorotridecanoate is unique due to its longer carbon chain length compared to compounds like perfluorooctanoic acid and perfluorooctane sulfonate. This results in higher thermal stability and lower volatility. Additionally, its ester functional group allows for different chemical reactivity compared to the carboxylic acid or sulfonate groups in similar compounds .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVGSSHSKHYZGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3F25O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895761 | |
Record name | Methyl perfluorotridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185230-63-1 | |
Record name | Methyl perfluorotridecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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